
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol is a complex organic compound characterized by a cyclopentene ring substituted with a chloro group, an octadienyl side chain, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diene precursor followed by chlorination and hydroxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentene-1,3-dione derivatives, while reduction could produce cyclopentane derivatives.
Applications De Recherche Scientifique
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopentene-1,3-dione: Shares the cyclopentene ring but lacks the chloro and octadienyl groups.
2-Cyclohexen-1-one, 4,4-dimethyl-: Similar in having a cyclic structure but differs in the ring size and substituents.
Uniqueness
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol is unique due to its combination of a chloro group, an octadienyl side chain, and two hydroxyl groups on a cyclopentene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
103384-57-2 |
|---|---|
Formule moléculaire |
C13H19ClO2 |
Poids moléculaire |
242.74 g/mol |
InChI |
InChI=1S/C13H19ClO2/c1-2-3-4-5-6-7-8-13(16)9-11(14)12(15)10-13/h6,8-9,12,15-16H,2-5,10H2,1H3 |
Clé InChI |
OVQHREBMUHWZBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C=CC1(CC(C(=C1)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
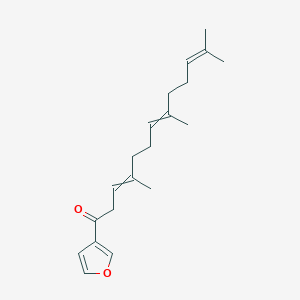
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
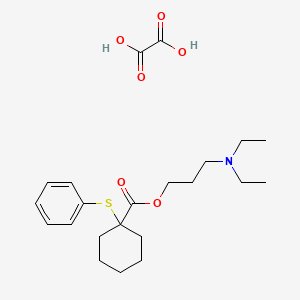
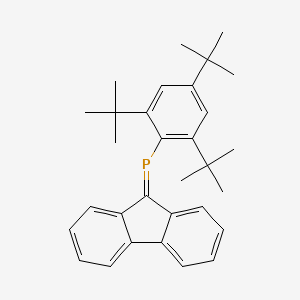
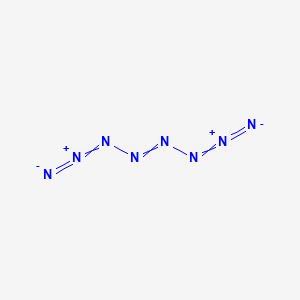

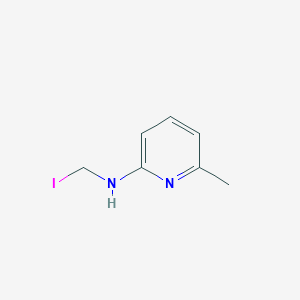
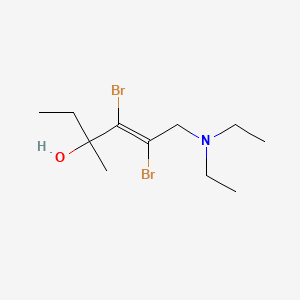
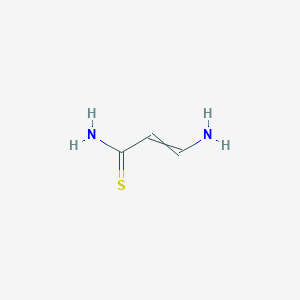
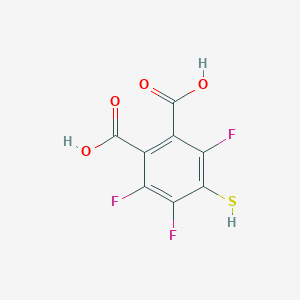

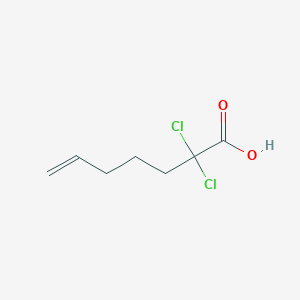
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)
